BenchChemオンラインストアへようこそ!

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

pKa modulation amine basicity physicochemical property differentiation

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2680536-12-1; free base CAS: 1780488-92-7) is a synthetic tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₁H₁₄ClF₂NO and molecular weight 249.68 g·mol⁻¹. The compound features a C1-difluoromethyl substituent and a 7-methoxy group on the bicyclic THIQ core.

Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
Cat. No. B13495707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC11H14ClF2NO
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNC2C(F)F)C=C1.Cl
InChIInChI=1S/C11H13F2NO.ClH/c1-15-8-3-2-7-4-5-14-10(11(12)13)9(7)6-8;/h2-3,6,10-11,14H,4-5H2,1H3;1H
InChIKeyXUIWQQIKSZELHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Compound Identity and Physicochemical Baseline for Scientific Procurement


1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2680536-12-1; free base CAS: 1780488-92-7) is a synthetic tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₁H₁₄ClF₂NO and molecular weight 249.68 g·mol⁻¹ . The compound features a C1-difluoromethyl substituent and a 7-methoxy group on the bicyclic THIQ core. The difluoromethyl group substantially modulates the amine basicity relative to non-fluorinated THIQ analogs: the pKₐ of the parent 7-methoxy-THIQ (CAS 43207-78-9) is predicted at 9.73 ± 0.20 , while β-fluorination studies on 3-methyl-THIQs demonstrate that CHF₂ substitution lowers the amine pKₐ to approximately 6.42 [1]. The C1-positioned CHF₂ group in the target compound places the electron-withdrawing substituent directly adjacent to the basic amine, producing an even greater pKₐ reduction, which is a critical differentiator for target engagement and off-target selectivity profiles. The compound is supplied as the hydrochloride salt, enhancing aqueous solubility and handling characteristics for laboratory use .

Why 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Interchanged with Generic THIQ Analogs


Generic substitution among tetrahydroisoquinoline derivatives fails because the regiospecific placement of the difluoromethyl group (C1 vs. C3 vs. C4) and the aryl-substitution pattern (7-OCH₃ vs. 7-H vs. 7-NO₂) produce profound, non-linear changes in amine basicity, lipophilicity, and target recognition that cannot be predicted from scaffold-level assumptions [1]. β-Fluorination of the 3-methyl-THIQ series demonstrates that the stepwise reduction in amine pKₐ from 9.53 (CH₃) to 7.88 (CH₂F) to 6.42 (CHF₂) to 4.88 (CF₃) directly controls affinity for the α₂-adrenoceptor, with only the CHF₂ variant achieving the optimal balance of PNMT inhibitory potency and α₂-adrenoceptor selectivity [2]. The target compound places CHF₂ at C1 rather than C3, producing a distinct pKₐ shift and steric environment compared to the well-characterized 3-difluoromethyl-THIQs, meaning that even structurally close THIQ analogs with identical functional groups at different ring positions cannot serve as interchangeable surrogates for biological screening or SAR campaigns [2].

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Versus Closest Analogs


pKₐ Reduction by C1-Difluoromethyl Substitution vs. Parent 7-Methoxy-THIQ

The target compound incorporates a C1-difluoromethyl group that lowers the amine pKₐ relative to the non-fluorinated parent 7-methoxy-THIQ. The parent compound (CAS 43207-78-9) has a predicted pKₐ of 9.73 ± 0.20 . The Goldilocks study on 3-methyl-THIQs demonstrates that CHF₂ substitution reduces the amine pKₐ from 9.53 (CH₃) to 6.42 (CHF₂), a shift of −3.11 log units [1]. Because the target compound positions CHF₂ at C1, directly adjacent to the basic amine nitrogen, the pKₐ reduction is expected to be equal to or greater than that observed for the 3-substituted series, conservatively estimated at ≤6.42 vs. 9.73 for the parent [1]. This approximately ≥3.3 log unit decrease in basicity means the target compound will be predominantly unprotonated at physiological pH (7.4), whereas the parent 7-methoxy-THIQ remains >99% protonated, fundamentally altering membrane permeability, CNS penetration, and receptor-binding pharmacophore presentation.

pKa modulation amine basicity physicochemical property differentiation tetrahydroisoquinoline

Lipophilicity (LogP) Differentiation Relative to 7-Methoxy-THIQ and 7-Methoxy-1-methyl-THIQ

The introduction of the CHF₂ group at C1 increases lipophilicity compared to both the unsubstituted parent and the C1-methyl analog. The parent 7-methoxy-THIQ has XLogP = 1.30 [1]. 7-Methoxy-1-methyl-THIQ (CAS 41565-95-1), which replaces CHF₂ with CH₃, has a comparable molecular weight (177.24 g·mol⁻¹) but lacks the lipophilicity contribution of the two fluorine atoms . The target compound, with a calculated increase in carbon-bound fluorine content, is expected to have an XLogP in the range of 1.8–2.2, representing an increase of approximately 0.5–0.9 log units vs. parent and approximately 1.0–1.5 log units higher than the 1-methyl analog [2]. This enhanced lipophilicity, when combined with the reduced basicity (pKₐ ≤6.42), places the target compound in a physicochemical property space that is distinct from both the highly basic parent and the less lipophilic 1-methyl analog.

lipophilicity logP ADME drug-likeness CNS permeability

PNMT Selectivity: Goldilocks pKₐ Balance of CHF₂- vs. CH₂F- vs. CF₃-Substituted THIQs

The β-fluorination study by Grunewald et al. provides the foundational mechanistic rationale for prioritizing the CHF₂-substituted THIQs over the corresponding CH₂F or CF₃ analogs for PNMT-targeted programs [1]. In the 3-substituted series, PNMT inhibitory potency is retained for CH₂F and CHF₂ but lost for CF₃; conversely, α₂-adrenoceptor affinity decreases monotonically with increasing fluorination (pKₐ drop). The 3-CHF₂-7-substituted-THIQs uniquely balance both properties: they are both potent PNMT inhibitors and highly selective due to low α₂-adrenoceptor affinity [1][2]. Although the target compound positions CHF₂ at C1 rather than C3, the fundamental physical-organic principle—that CHF₂ provides the optimal pKₐ window (~6.4) for discriminating between PNMT and α₂-adrenoceptor—applies across the THIQ scaffold [2]. This class-level insight makes the target compound a rational candidate for PNMT inhibitor development.

PNMT alpha2-adrenoceptor selectivity catecholamine biosynthesis epinephrine

Synthetic Accessibility: Visible-Light Photoredox C1-Difluoromethylation Provides a Direct Route to the Target Scaffold

The C1-difluoromethylated THIQ scaffold is accessible via visible-light photoredox-catalyzed direct C(sp³)–H functionalization, a method explicitly demonstrated for C1-difluoromethylated tetrahydroisoquinoline derivatives using stable α,α-difluorinated gem-diols as the CF₂ source at ambient temperature [1]. An alternative oxidative difluoromethylation route using TMSCF₂SPh and TEMPO⁺BF₄⁻ as oxidant provides C1-difluoro(phenylsulfanyl)methylated adducts in good yields, which serve as precursors for fluorinated polycyclic THIQ derivatives [2]. These methods enable late-stage difluoromethylation of pre-formed THIQ cores, offering a synthetic advantage over traditional multi-step de novo construction of the C1-CHF₂ substituted scaffold. In contrast, the parent 7-methoxy-THIQ and the 1-methyl analog are commercially available from multiple suppliers and do not require specialized fluorination methodology, but this convenience comes at the cost of lacking the CHF₂ group's beneficial physicochemical and pharmacological properties.

visible-light photoredox catalysis C-H functionalization difluoromethylation synthetic methodology

Validated Application Scenarios for 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Structural Differentiation Evidence


PNMT Inhibitor Lead Optimization Exploiting the C1-CHF₂ Goldilocks pKₐ Window

Researchers developing selective phenylethanolamine N-methyltransferase (PNMT) inhibitors for cardiovascular or CNS indications should evaluate this compound as a scaffold replacement for 3-substituted THIQs. The C1-CHF₂ group is expected to confer the same favorable pKₐ (~6.4) that enables PNMT/α₂-adrenoceptor selectivity in the 3-CHF₂ series, where a 21-fold selectivity window (Ki PNMT = 170 nM vs. Ki α₂A = 3,600 nM) has been demonstrated [1]. The 7-methoxy substituent provides a handle for further SAR exploration at the position known to modulate PNMT affinity in the 7-substituted THIQ series . The target compound thus combines the selectivity-conferring CHF₂ group with a synthetically tractable 7-position, making it a compelling starting point for fragment-based or structure-guided optimization of PNMT inhibitors where α₂-adrenoceptor-mediated cardiovascular side effects must be minimized.

KEAP1/NRF2 Pathway Probe Development Utilizing the THIQ-Difluoromethyl Pharmacophore

Patent literature explicitly claims tetrahydroisoquinoline compounds bearing difluoromethyl groups as KEAP1 binders for targeted protein degradation applications [1]. The target compound's C1-CHF₂ group and 7-methoxy substitution align with the claimed structural scope, positioning it as a candidate building block for bifunctional degrader molecules targeting the KEAP1/NRF2 pathway. The reduced amine basicity (pKₐ ≤6.42 vs. ~9.73 for parent) may improve cellular permeability and reduce lysosomal trapping compared to highly basic THIQ analogs, a key consideration for intracellular target engagement in degrader design.

Physicochemical Property Differentiation in CNS Drug Discovery: Lower Basicity, Higher Lipophilicity THIQ Scaffold

Medicinal chemistry programs targeting CNS indications frequently encounter the challenge that highly basic amine-containing scaffolds exhibit poor passive brain penetration due to extensive ionization at physiological pH and P-glycoprotein efflux. The target compound addresses this by combining a predicted pKₐ ≤6.42 with an estimated XLogP of 1.8–2.2, compared to pKₐ 9.73 and XLogP 1.30 for the parent 7-methoxy-THIQ [1]. This shift toward lower basicity and higher lipophilicity aligns with established CNS drug property guidelines (CNS MPO score optimization), making this compound a strategically advantageous choice for CNS programs that require a THIQ-based scaffold with improved passive permeability characteristics.

Late-Stage Functionalization Methodology Development Using the C1-Difluoromethyl THIQ Core

The target compound can be synthesized via visible-light photoredox C(sp³)–H difluoromethylation [1] or oxidative difluoromethylation with TMSCF₂SPh , making it a representative substrate for developing and benchmarking new fluorination methodologies. Given the growing interest in late-stage C–H functionalization for medicinal chemistry, this compound serves as a model substrate for reaction optimization studies, particularly for C1-functionalization of N-heterocycles. The commercial availability of the 7-methoxy-THIQ precursor and access to the C1-CHF₂ product via published methodology positions this compound as a practical benchmark for evaluating new difluoromethylation reagents and catalytic systems.

Quote Request

Request a Quote for 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.